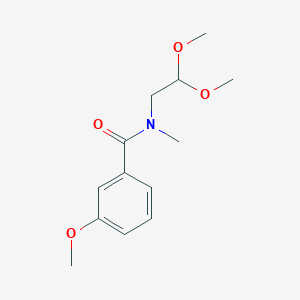
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide, also known as AH7614, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development.
Mecanismo De Acción
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby reducing inflammation. N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress. In addition, N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation. N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, thereby protecting against oxidative stress. In addition, N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments, including its high yield and purity, as well as its well-established synthesis method. However, N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide. One potential direction is to investigate its potential as an anti-cancer agent in preclinical and clinical studies. Another potential direction is to explore its potential as an anti-inflammatory and antioxidant agent in various disease models. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide and to optimize its pharmacological properties for therapeutic applications.
Conclusion:
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development. Further research is needed to fully explore its therapeutic potential and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide is synthesized through a multi-step process involving the reaction of 2-methoxyphenol with 5-chlorosalicylic acid, followed by esterification and amidation. The final product is obtained in high yield and purity, making it suitable for further research applications.
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-20-13-4-2-3-5-14(13)21-9-15(19)17-11-8-10(16)6-7-12(11)18/h2-8,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCATLLWCZMPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5856710.png)

![ethyl 2-amino-5-{[benzyl(methyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856720.png)
methanone](/img/structure/B5856734.png)



![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)

![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)

